molecular formula C10H13N3O B1480871 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2098012-08-7

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B1480871
CAS No.: 2098012-08-7
M. Wt: 191.23 g/mol
InChI Key: ARQGMJDYAHPBLT-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS: 2098012-08-7) is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position and a hydroxymethyl group at the 6-position. This molecule is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and anti-inflammatory agents . Its safety profile highlights significant hazards, including acute toxicity (H301: "Toxic if swallowed") and skin/eye irritation (H315/H319), necessitating strict handling protocols such as inert gas storage (P231 + P232) and avoidance of heat or moisture (P210, P412) .

Biological Activity

The compound (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic structure that combines imidazole and pyrazole rings, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

Heterocyclic compounds like imidazo[1,2-b]pyrazoles have been extensively studied for their pharmacological properties. The specific compound exhibits potential as an inhibitor of various biological targets, particularly kinases involved in cell signaling pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain kinases that are crucial in cancer biology. For example, it may interfere with the activity of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
  • Receptor Modulation : The imidazole ring can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Research Findings

Recent studies have highlighted the biological significance of similar compounds within the imidazo[1,2-b]pyrazole class:

Compound Biological Activity Reference
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamideKinase inhibition
AvapritinibInhibitor of mutant forms of receptor tyrosine kinases
CelecoxibAnti-inflammatory properties

These compounds demonstrate that structural features significantly influence biological activity. The presence of the cyclopropyl group enhances the lipophilicity and overall binding affinity to target proteins.

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of related compounds:

  • Study on Kinase Inhibition : A study examining the inhibition of CDK4/6 by imidazo[1,2-b]pyrazole derivatives found that modifications at the 6-position significantly enhanced potency against resistant cancer cell lines. This suggests that similar modifications could be beneficial for this compound.
  • Anti-cancer Activity : Research on related pyrazole derivatives indicated their potential as anti-cancer agents, particularly in targeting pathways associated with tumor growth and metastasis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to the imidazo[1,2-b]pyrazole derivative family, which is often modified at the 1- and 6-positions to tune pharmacological activity or physicochemical properties. Below is a detailed comparison with three structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Applications Hazards
(1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol 2098012-08-7 C${10}$H${12}$N$_{4}$O 1: Cyclopropylmethyl
6: Methanol
Kinase inhibitor intermediates, anti-inflammatory research H301 (Toxic if swallowed), H315/H319 (Skin/eye irritation)
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 2098138-97-5 C${9}$H${11}$ClN$_{4}$ 1: 2-Chloroethyl
6: Cyclopropyl
Synthetic intermediate for anticancer agents H302 (Harmful if swallowed), H315 (Skin irritation)
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 2098013-67-1 C${11}$H${12}$N$_{4}$O 1: Propargyl
6: Cyclopropyl
7: Methanol
Click chemistry applications, proteolysis-targeting chimeras (PROTACs) H335 (Respiratory irritation), H319 (Eye irritation)
Imidazo[1,2-b]pyridazin-6-ylmethanol 135830-23-8 C${7}$H${7}$N$_{3}$O Core: Pyridazine instead of pyrazole Antibacterial and antiviral drug discovery H302 (Harmful if swallowed), H317 (Skin sensitization)

Structural and Functional Insights

  • The propargyl substituent in CAS 2098013-67-1 enables click chemistry applications, a feature absent in the target compound . Replacing the pyrazole core with pyridazine (CAS 135830-23-8) alters electronic properties, improving solubility but reducing kinase affinity .
  • Hazard Profiles :

    • The target compound’s hydroxymethyl group contributes to its higher acute oral toxicity (H301) compared to the less reactive cyclopropyl derivative (H302) .
    • Propargyl-containing analogs exhibit respiratory hazards (H335) due to reactive alkyne groups, which are absent in the cyclopropylmethyl variant .

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation generally involves multi-step sequences starting from appropriately substituted pyridine or pyrazole precursors, followed by cyclization to form the imidazo[1,2-b]pyrazole framework. Introduction of the cyclopropylmethyl group is typically achieved via alkylation or reductive amination, while the hydroxymethyl group is introduced by reduction of a corresponding carboxyl or aldehyde precursor.

Key Synthetic Steps

Step Description Reagents and Conditions Notes
1 Formation of imidazo[1,2-b]pyrazole core Condensation of 2-aminopyrazole derivatives with aldehydes or ketones under acidic conditions (e.g., p-toluenesulfonic acid) in methanol at ~70 °C Cyclization promoted by acid catalysis; typical reaction time 12 h
2 Introduction of cyclopropylmethyl substituent Alkylation of the nitrogen at position 1 using cyclopropylmethyl halides or via reductive amination with cyclopropylmethylamine Palladium-catalyzed coupling or nucleophilic substitution; catalysts such as Pd2(dba)3 with ligands like XantPhos employed at ~110 °C
3 Installation of hydroxymethyl group at position 6 Reduction of carboxamide or aldehyde precursors using borane–dimethyl sulfide complex (BH3-Me2S) in THF at 0–60 °C Yields the target alcohol functionality; reaction monitored by LCMS

Representative Synthetic Procedure

A typical synthetic route follows these steps:

  • Cyclization: A substituted 2-aminopyrazole is reacted with an aldehyde in methanol with catalytic p-toluenesulfonic acid at 70 °C for 12 hours to form the imidazo[1,2-b]pyrazole core.

  • N-Alkylation: The resulting heterocycle is subjected to palladium-catalyzed N-alkylation using cyclopropylmethyl bromide, Pd2(dba)3 catalyst, XantPhos ligand, and t-BuONa base in toluene at 110 °C under nitrogen atmosphere.

  • Reduction: The 6-position carboxamide or aldehyde intermediate is reduced with BH3-Me2S in THF at 0–60 °C for several hours to afford the hydroxymethyl derivative.

  • Purification: The crude product is purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to achieve high purity.

Reaction Conditions and Optimization

Reaction Step Reagents Temperature Time Yield (%) Comments
Cyclization 2-aminopyrazole + aldehyde, TosOH 70 °C 12 h 70-85 Acid catalysis essential for ring closure
N-Alkylation Cyclopropylmethyl bromide, Pd2(dba)3, XantPhos, t-BuONa 110 °C 12 h 60-75 Inert atmosphere needed; ligand choice critical for selectivity
Reduction BH3-Me2S in THF 0–60 °C 6 h 80-90 Controlled temperature prevents over-reduction

Analytical and Purification Techniques

  • Monitoring: LCMS and NMR spectroscopy are used to confirm reaction completion and structural integrity.
  • Purification: Silica gel chromatography and prep-HPLC are standard for isolating pure product.
  • Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.

Research Findings and Comparative Analysis

  • The use of palladium-catalyzed N-alkylation with cyclopropylmethyl halides has been shown to provide higher yields and better regioselectivity compared to classical nucleophilic substitution methods.
  • Borane-mediated reduction is preferred for converting amide or aldehyde precursors to the hydroxymethyl group due to mild conditions and high selectivity.
  • Acid-catalyzed cyclization remains the most efficient method for constructing the imidazo[1,2-b]pyrazole core with diverse substituents.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Acid-Catalyzed Cyclization 2-Aminopyrazole + aldehyde p-Toluenesulfonic acid, MeOH 70 °C, 12 h Efficient ring formation Requires precise temperature control
Pd-Catalyzed N-Alkylation Imidazo[1,2-b]pyrazole + cyclopropylmethyl bromide Pd2(dba)3, XantPhos, t-BuONa 110 °C, inert atmosphere High yield and regioselectivity Sensitive to air/moisture
Borane Reduction Carboxamide or aldehyde intermediate BH3-Me2S, THF 0–60 °C, 6 h Selective hydroxymethyl introduction Requires careful quenching

Properties

IUPAC Name

[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,8,14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQGMJDYAHPBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

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